

Solubility profile of 2-(dimethylamino)ethyl dodecanoate in various solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl
dodecanoate

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Solubility Profile of 2-(dimethylamino)ethyl dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of **2-(dimethylamino)ethyl dodecanoate**, a cationic lipid with significant potential in drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the molecule's amphiphilic nature and the known properties of its constituent functional groups. Furthermore, it outlines a standard experimental protocol for determining the solubility of such compounds, providing a framework for researchers to generate quantitative data.

Introduction

2-(dimethylamino)ethyl dodecanoate, also known as N,N-dimethylethyl laurate, is an amphiphilic molecule featuring a long, hydrophobic 12-carbon laurate tail and a hydrophilic polar head group containing a tertiary amine.^[1] This structure imparts surfactant-like properties, making it a person of interest for applications such as permeation enhancers in transdermal formulations and as a component in lipid-based drug delivery systems.^[1]

Understanding its solubility in a variety of solvents is critical for formulation development, enabling the preparation of stable and effective drug products.

Predicted Solubility Profile

While specific quantitative solubility data for **2-(dimethylamino)ethyl dodecanoate** is not readily available, a qualitative solubility profile can be predicted based on its chemical structure and the principles of "like dissolves like." The molecule possesses both a non-polar alkyl chain and a polar tertiary amine group, which dictates its solubility behavior in different solvent classes.

Table 1: Predicted Qualitative Solubility of **2-(dimethylamino)ethyl dodecanoate** in Various Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Sparingly Soluble to Soluble	The tertiary amine head group can engage in hydrogen bonding with protic solvents. However, the long hydrophobic lauryl tail will limit solubility, particularly in water. Solubility is expected to be higher in alcohols compared to water. The solubility in aqueous solutions can be significantly increased by lowering the pH to protonate the tertiary amine, forming a more soluble salt.
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)	Soluble	These solvents can interact with the polar head group through dipole-dipole interactions without being hindered by the hydrophobic tail as much as in aqueous solutions.

Non-Polar	Hexane, Toluene, Diethyl Ether	Soluble	The long dodecyl (laurate) carbon chain will readily interact with non-polar solvents through van der Waals forces.
Lipids/Oils	Isopropyl myristate, Olive oil	Soluble	The hydrophobic nature of the laurate tail suggests good miscibility with lipids and oils, which is a key characteristic for its use in lipid-based drug delivery systems.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

- **2-(dimethylamino)ethyl dodecanoate**
- Selected solvents of interest
- Analytical balance
- Vials with screw caps

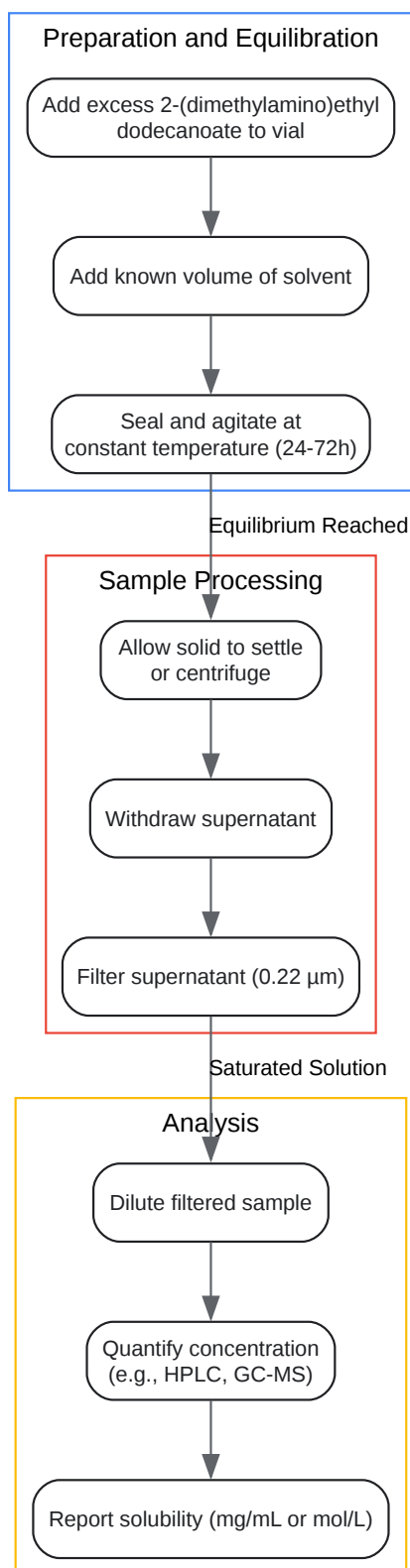
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or other solvent-compatible material)
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

Procedure

- **Preparation:** Add an excess amount of **2-(dimethylamino)ethyl dodecanoate** to a vial. The excess solid should be clearly visible.
- **Solvent Addition:** Add a known volume of the desired solvent to the vial.
- **Equilibration:** Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the solid.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of **2-(dimethylamino)ethyl dodecanoate**.
- **Data Reporting:** Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **2-(dimethylamino)ethyl dodecanoate**.



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References

- 1. 2-(Dimethylamino)ethyl dodecanoate | 34839-10-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Solubility profile of 2-(dimethylamino)ethyl dodecanoate in various solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016176#solubility-profile-of-2-dimethylamino-ethyl-dodecanoate-in-various-solvents]

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